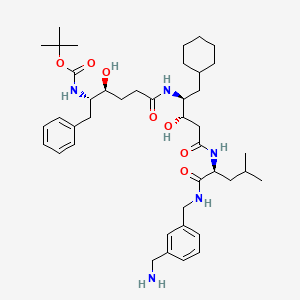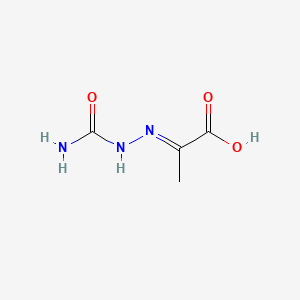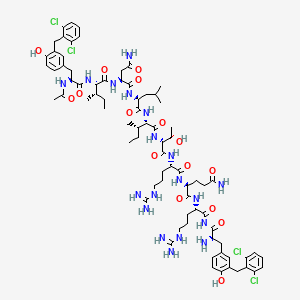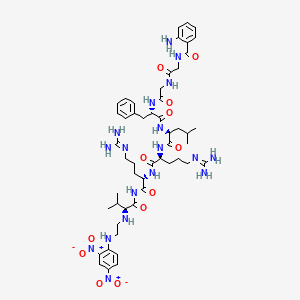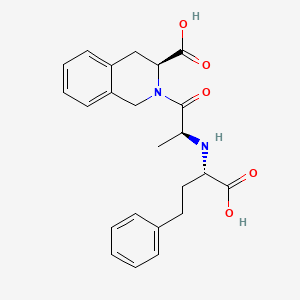
Quinaprilato
Descripción general
Descripción
El quinaprilato es el metabolito activo del profármaco quinapril. Es un potente inhibidor de la enzima convertidora de angiotensina (ECA) que se utiliza principalmente en el tratamiento de la hipertensión y la insuficiencia cardíaca. El this compound actúa inhibiendo la conversión de angiotensina I en angiotensina II, un potente vasoconstrictor, lo que reduce la presión arterial y disminuye la carga de trabajo del corazón .
Aplicaciones Científicas De Investigación
El quinaprilato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la inhibición de la ECA y las vías bioquímicas relacionadas.
Biología: Se ha investigado por sus efectos en los procesos celulares relacionados con la regulación de la presión arterial y la salud cardiovascular.
Medicina: Se ha estudiado ampliamente por sus efectos terapéuticos en el tratamiento de la hipertensión y la insuficiencia cardíaca. .
Mecanismo De Acción
El quinaprilato ejerce sus efectos inhibiendo la enzima convertidora de angiotensina (ECA). Esta enzima cataliza la conversión de angiotensina I en angiotensina II, un potente vasoconstrictor. Al inhibir esta conversión, el this compound reduce los niveles de angiotensina II, lo que provoca vasodilatación, disminución de la presión arterial y reducción de la carga de trabajo del corazón. El principal objetivo molecular es la ECA, y la vía implicada es el sistema renina-angiotensina-aldosterona (SRAA) .
Compuestos similares:
Lisinopril: Otro inhibidor de la ECA utilizado para tratar la hipertensión y la insuficiencia cardíaca. A diferencia del this compound, el lisinopril no es un profármaco y es activo en su forma administrada.
Enalaprilato: El metabolito activo del enalapril, similar al this compound en su mecanismo de acción y uso terapéutico.
Ramiprilato: El metabolito activo del ramipril, también un inhibidor de la ECA con aplicaciones similares
Unicidad: El this compound es único en su perfil farmacocinético, en particular su afinidad de unión y su tasa de disociación de la ECA. Tiene un efecto inhibidor potente y prolongado sobre la ECA, lo que lo hace eficaz para la administración una vez al día. Su estructura química específica también contribuye a sus propiedades farmacológicas únicas en comparación con otros inhibidores de la ECA .
Análisis Bioquímico
Biochemical Properties
Quinaprilat functions as a potent inhibitor of ACE, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting ACE, quinaprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . Quinaprilat interacts with ACE by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II . Additionally, quinaprilat has been shown to interact with other biomolecules such as bradykinin, enhancing its vasodilatory effects .
Cellular Effects
Quinaprilat exerts significant effects on various cell types, particularly endothelial cells and cardiomyocytes . In endothelial cells, quinaprilat enhances nitric oxide production, leading to vasodilation and improved blood flow . In cardiomyocytes, quinaprilat reduces hypertrophy and fibrosis, thereby improving cardiac function . Quinaprilat also influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation . Furthermore, quinaprilat affects gene expression by modulating the expression of genes involved in inflammation and oxidative stress .
Molecular Mechanism
At the molecular level, quinaprilat exerts its effects primarily through the inhibition of ACE . By binding to the active site of ACE, quinaprilat prevents the conversion of angiotensin I to angiotensin II, leading to decreased vasoconstriction and reduced blood pressure . Quinaprilat also enhances the levels of bradykinin, a vasodilatory peptide, by inhibiting its degradation by ACE . This dual mechanism of action contributes to the overall antihypertensive effects of quinaprilat .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of quinaprilat have been observed to change over time . Quinaprilat is rapidly hydrolyzed from quinapril after administration, leading to its active form . The stability of quinaprilat in biological systems is relatively high, allowing for sustained inhibition of ACE over time . Long-term studies have shown that quinaprilat maintains its antihypertensive effects and continues to improve cardiac function in chronic settings .
Dosage Effects in Animal Models
In animal models, the effects of quinaprilat vary with different dosages . At lower doses, quinaprilat effectively reduces blood pressure and improves cardiac function without significant adverse effects . At higher doses, quinaprilat may cause hypotension and renal impairment . Threshold effects have been observed, where the efficacy of quinaprilat plateaus beyond a certain dosage . Toxic effects at high doses include hyperkalemia and increased risk of renal dysfunction .
Metabolic Pathways
Quinaprilat is primarily involved in the renin-angiotensin-aldosterone system (RAAS) pathway . After administration, quinapril is rapidly hydrolyzed to quinaprilat, which then inhibits ACE . Quinaprilat does not undergo extensive metabolism and is primarily excreted unchanged in the urine . The interaction of quinaprilat with ACE is a key aspect of its metabolic pathway, leading to decreased levels of angiotensin II and increased levels of bradykinin .
Transport and Distribution
Quinaprilat is transported and distributed within cells and tissues primarily through passive diffusion . It is highly protein-bound in plasma, which facilitates its distribution to target tissues . Quinaprilat accumulates in tissues with high ACE expression, such as the lungs, kidneys, and heart . The distribution of quinaprilat is influenced by its binding to plasma proteins and its affinity for ACE .
Subcellular Localization
Quinaprilat is localized primarily in the cytoplasm and on the cell membrane, where ACE is predominantly found . The binding of quinaprilat to ACE on the cell membrane is crucial for its inhibitory effects . Quinaprilat does not undergo significant post-translational modifications, and its activity is primarily determined by its interaction with ACE .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de quinaprilato implica la reacción del éster etílico del ácido (2S,4S)-2-(4-metil-2,5-dioxo-oxazolidin-3-il)-4-fenil-butírico con el éster terc-butílico del ácido (3S)-1,2,3,4-tetrahidro-isoquinolina-3-carboxílico. Esta reacción produce el éster terc-butílico de quinapril, que posteriormente se hace reaccionar con un ácido para producir quinapril o una sal de adición ácida de quinapril .
Métodos de producción industrial: La producción industrial de this compound normalmente sigue la misma ruta sintética, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de cromatografía líquida de alta resolución (HPLC) es común para la purificación y validación del this compound .
Análisis De Reacciones Químicas
Tipos de reacciones: El quinaprilato experimenta varios tipos de reacciones químicas, incluyendo:
Hidrólisis: El quinapril se hidroliza a this compound en el cuerpo.
Oxidación y reducción: El this compound puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes en su contexto farmacológico.
Reactivos y condiciones comunes:
Hidrólisis: Agua o soluciones acuosas en condiciones fisiológicas.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno.
Reducción: Agentes reductores como el borohidruro de sodio.
Principales productos: El producto principal de la hidrólisis del quinapril es el this compound. Las reacciones de oxidación y reducción pueden producir varios derivados oxidados o reducidos, aunque estos no suelen ser significativos en su uso terapéutico .
Comparación Con Compuestos Similares
Lisinopril: Another ACE inhibitor used to treat hypertension and heart failure. Unlike quinaprilat, lisinopril is not a prodrug and is active in its administered form.
Enalaprilat: The active metabolite of enalapril, similar to quinaprilat in its mechanism of action and therapeutic use.
Ramiprilat: The active metabolite of ramipril, also an ACE inhibitor with similar applications
Uniqueness: Quinaprilat is unique in its pharmacokinetic profile, particularly its binding affinity and dissociation rate from ACE. It has a potent and prolonged inhibitory effect on ACE, making it effective for once-daily dosing. Its specific chemical structure also contributes to its unique pharmacological properties compared to other ACE inhibitors .
Propiedades
IUPAC Name |
(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)/t15-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSLEGPOVLMJMN-YSSFQJQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868904 | |
| Record name | Quinaprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82768-85-2, 85441-60-7 | |
| Record name | Quinaprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82768-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinaprilat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082768852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinaprilat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14217 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quinaprilat | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinaprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINAPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34SSX5LDE5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Quinaprilat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042005 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-(2-Aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678599.png)


